![molecular formula C8H7ClN4O4 B2630144 2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol CAS No. 378201-55-9](/img/structure/B2630144.png)
2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol (also known as 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole-5-ethanamine or CNDBE) is an organic compound that has been studied for its potential applications in scientific research. It is a member of the benzoxadiazole family and is derived from the nitro group. CNDBE has been used in a variety of research applications, such as in the synthesis of peptides, in the study of enzyme catalysis, and in the study of enzyme-substrate interactions.
Scientific Research Applications
Application 1: Lipid A Phosphoethanolamine Transferase Structure Study
- Summary of Application : This compound was used in the study of the structure of a lipid A phosphoethanolamine transferase. This enzyme is involved in the modification of lipid A, which is part of the bacterial outer membrane. The modification increases resistance to cationic antimicrobial peptides and prevents clearance by the innate immune response .
- Methods of Application : The crystal structure of a full-length lipid A phosphoethanolamine transferase from Neisseria meningitidis was determined to 2.75-Å resolution .
- Results or Outcomes : The structure revealed a previously uncharacterized helical membrane domain and a periplasmic facing soluble domain. The domains are linked by a helix that runs along the membrane surface interacting with the phospholipid head groups .
Application 2: Glucose Uptake Measurement
- Summary of Application : A derivative of the compound, 2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose (2-NBDG), is used as a fluorescent indicator for direct glucose uptake measurement .
- Methods of Application : 2-NBDG is used as a fluorescent deoxyglucose analog to study the tumor cells .
- Results or Outcomes : The results of these studies are not specified in the source .
Application 3: Anticancer Compound Study
- Summary of Application : This compound has been used in the study of anticancer compounds. Specifically, it has been used to understand the differential affinity of NBDHEX towards GST isoforms .
- Methods of Application : The compound was used to study the binding of the anticancer compound NBDHEX to GST isoforms .
- Results or Outcomes : The data provided a rational basis for explaining the differential affinity of NBDHEX towards GST isoforms .
Application 4: Phospholipase A2 Activity Quantification
- Summary of Application : A derivative of the compound is used for the quantification of the soluble and membrane-bound phospholipase A2 (PLA2) activity .
- Methods of Application : The compound is used in assays to measure the activity of PLA2 .
- Results or Outcomes : The results of these studies are not specified in the source .
Application 5: Pharmaceutical Testing
- Summary of Application : This compound is used in pharmaceutical testing. Specifically, it is used as a reference standard for accurate results .
- Methods of Application : The specific methods of application in pharmaceutical testing are not specified in the source .
- Results or Outcomes : The outcomes of these tests are not specified in the source .
Application 6: In Vivo Imaging of Epileptic Activity
- Summary of Application : A derivative of the compound, 2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose (2-NBDG), is used for in vivo imaging of epileptic activity .
- Methods of Application : 2-NBDG is used as a fluorescent deoxyglucose analog in experiments .
- Results or Outcomes : The results of these studies are not specified in the source .
properties
IUPAC Name |
2-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O4/c9-4-3-5(10-1-2-14)8(13(15)16)7-6(4)11-17-12-7/h3,10,14H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUHMROEIBTAEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1NCCO)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


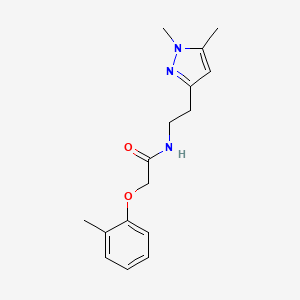
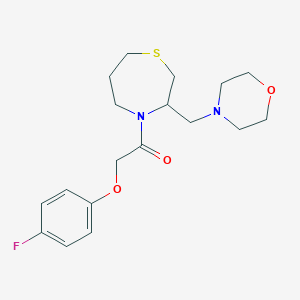

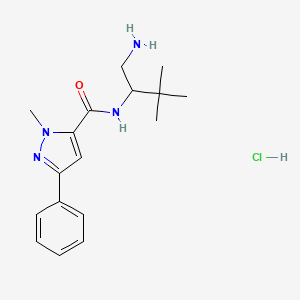
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2630069.png)
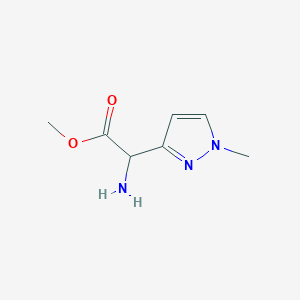
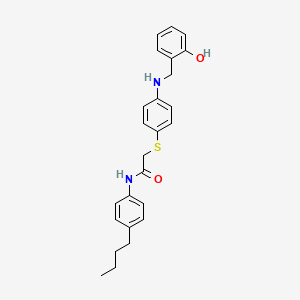

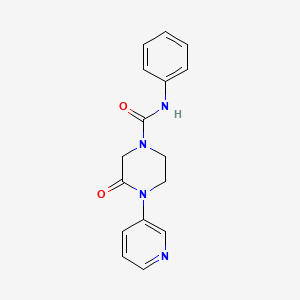


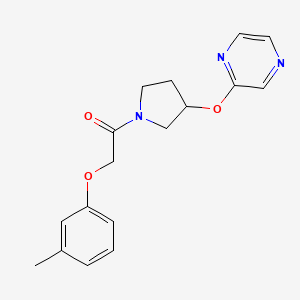
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[(furan-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B2630084.png)